Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)-
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Overview
Description
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and amine groups. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the acridine moiety followed by the introduction of the benzenamine group. Common synthetic routes include:
Acridine Synthesis: The acridine core can be synthesized through cyclization reactions involving anthranilic acid and glycerol in the presence of a catalyst.
Amine Introduction: The benzenamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated acridine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridine moiety to its dihydro form, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include substituted acridine derivatives, quinones, and various functionalized amines.
Scientific Research Applications
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- exerts its effects involves:
Molecular Targets: The compound interacts with DNA, proteins, and enzymes, altering their function and activity.
Pathways Involved: It can induce apoptosis in cancer cells by intercalating with DNA and disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(9-chloro-9,10-dihydro-10-phenyl-9-acridinyl)-N,N-diethyl-: Similar structure but with a chloro and diethyl substitution.
Benzenamine, 4-chloro-N,N-diethyl-: Contains a chloro group and diethylamine substitution.
Uniqueness
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57041-52-8 |
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Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-(10-methyl-9H-acridin-9-yl)aniline |
InChI |
InChI=1S/C20H18N2/c1-22-18-8-4-2-6-16(18)20(14-10-12-15(21)13-11-14)17-7-3-5-9-19(17)22/h2-13,20H,21H2,1H3 |
InChI Key |
HRFREJJYMLQHQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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